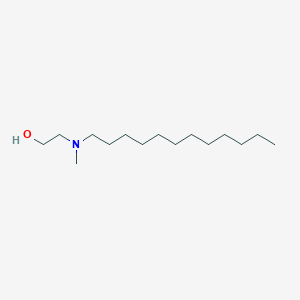
Dodecyl(2-hydroxyethyl)methylamine
Overview
Description
Dodecyl(2-hydroxyethyl)methylamine is an organic compound with the molecular formula C15H33NO. It is a type of ethanolamine derivative, characterized by the presence of a hydroxyl group (-OH) and an amine group (-NH-) attached to a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl(2-hydroxyethyl)methylamine typically involves the reaction of dodecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Dodecylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted at elevated temperatures and pressures to facilitate the reaction and improve yield. Catalysts may also be used to enhance the reaction rate and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with high purity. The use of advanced technologies and equipment ensures efficient production and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
Dodecyl(2-hydroxyethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of halides, esters, or other substituted derivatives.
Scientific Research Applications
Dodecyl(2-hydroxyethyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of Dodecyl(2-hydroxyethyl)methylamine is primarily related to its surfactant properties. The compound can interact with both hydrophilic and hydrophobic molecules, allowing it to stabilize emulsions and enhance the solubility of various substances. At the molecular level, it can interact with cell membranes and proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylamino)ethanol: Similar structure but lacks the methyl group.
2-(Hexadecylamino)ethanol: Longer alkyl chain compared to Dodecyl(2-hydroxyethyl)methylamine.
2-(Octylamino)ethanol: Shorter alkyl chain compared to this compound.
Uniqueness
This compound is unique due to the presence of the methyl group, which can influence its chemical properties and reactivity. The specific length of the alkyl chain also contributes to its distinct surfactant properties, making it suitable for various applications in different fields.
Properties
CAS No. |
35841-91-9 |
|---|---|
Molecular Formula |
C15H33NO |
Molecular Weight |
243.43 g/mol |
IUPAC Name |
2-[dodecyl(methyl)amino]ethanol |
InChI |
InChI=1S/C15H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)14-15-17/h17H,3-15H2,1-2H3 |
InChI Key |
JOLMGYIWICXNDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CCO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













